Propargyl Bromide: A Technical Guide to its Chemical Properties, Structure, and Applications
Propargyl Bromide: A Technical Guide to its Chemical Properties, Structure, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl bromide, systematically named 3-bromo-1-propyne, is a highly reactive and versatile organic compound with the chemical formula HC≡CCH₂Br.[1] It is a halogenated alkyne characterized by a terminal acetylene (B1199291) group and a bromine atom on the adjacent sp³-hybridized carbon.[1] This structure makes it a potent alkylating agent and a valuable intermediate in a wide array of chemical transformations.[1][2] Propargyl bromide is a colorless to light yellow liquid with a sharp, pungent odor and lachrymatory effects.[1][3] Its utility spans organic synthesis, the preparation of resins, agricultural chemicals, and as an intermediate in the synthesis of pharmaceuticals.[3][4][5] Notably, it is a key building block in the development of complex molecules, including anti-inflammatory agents and antibody-drug conjugates (ADCs).[3][6] Due to its high reactivity and potential for explosive decomposition, stringent safety protocols are imperative when handling this compound.[1][3]
Chemical Structure and Properties
The propargyl bromide molecule consists of a propyne (B1212725) backbone with a bromine substituent on the methyl group.[1] The presence of the terminal alkyne and the labile bromine atom are the primary determinants of its chemical reactivity.[7][2]
Physicochemical Data
The key physicochemical properties of propargyl bromide are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₃H₃Br | [1][8][9] |
| Molar Mass | 118.961 g·mol⁻¹ | [1][8] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Density | 1.57 g/mL (at 20 °C) | [1] |
| Melting Point | -61.1 °C | [1] |
| Boiling Point | 88-90 °C | [1][8] |
| Flash Point | 18 °C (65 °F) | [1][4] |
| Autoignition Temperature | 324 °C | [1] |
| Vapor Pressure | 72 mbar (at 20 °C) | [1] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene, chloroform, and carbon tetrachloride. | [1][3][4][5] |
| Refractive Index (n20/D) | 1.494 | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of propargyl bromide.
-
¹H NMR: The proton NMR spectrum of propargyl bromide typically shows two signals. A triplet corresponding to the acetylenic proton (C-H) and a doublet for the methylene (B1212753) protons (CH₂Br) adjacent to the bromine.[10]
-
¹³C NMR: The carbon NMR spectrum will exhibit three distinct signals for the three carbon atoms in the molecule.
-
IR Spectroscopy: The infrared spectrum is characterized by a sharp absorption band for the terminal alkyne C-H stretch and another for the C≡C triple bond stretch.[10][11]
-
Mass Spectrometry: The mass spectrum of propargyl bromide shows a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[12]
Reactivity and Chemical Transformations
Propargyl bromide is a highly effective alkylating agent due to the bromine atom being an excellent leaving group.[1] It readily participates in nucleophilic substitution reactions, typically following an Sₙ2 mechanism.
Nucleophilic Substitution
It reacts with a variety of nucleophiles, including amines, thiols, and hydroxyl groups, to introduce the propargyl moiety.[7][13] For instance, it can alkylate weakly basic amines like aniline.[1]
Organometallic Reactions
Propargyl bromide is extensively used in organometallic chemistry.
-
Grignard Reagent Formation: At low temperatures, it reacts with magnesium to form the Grignard reagent, which exists in equilibrium with its allenic isomer, CH₂=C=CHMgBr.[1][14]
-
Barbier-Type Reactions: It undergoes Barbier-type reactions with aldehydes in the presence of metals like zinc, iron, or tin to produce homopropargyl alcohols.[15][16] This is a key strategy for carbon-carbon bond formation.[15]
Coupling Reactions
Propargyl bromide and its derivatives are important substrates in transition metal-catalyzed cross-coupling reactions.[7]
"Click" Chemistry
The terminal alkyne group allows propargyl bromide to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[13][17] This makes it a valuable tool in bioconjugation and materials science.[13][17]
Experimental Protocols
Detailed methodologies for the synthesis and application of propargyl bromide are essential for reproducible research.
Synthesis of Propargyl Bromide from Propargyl Alcohol
Propargyl bromide can be synthesized by treating propargyl alcohol with phosphorus tribromide (PBr₃).[1][18]
Materials:
-
Anhydrous propargyl alcohol
-
Anhydrous pyridine (B92270)
-
Phosphorus tribromide (PBr₃)
-
Dry potassium carbonate
-
Anhydrous ethyl ether (for Grignard reaction)[14]
Procedure:
-
A mixture of 224 g of anhydrous propargyl alcohol and 48 g of anhydrous pyridine is cooled to 0°C.[18]
-
With stirring, 378 g of phosphorus tribromide containing a small amount (2 ml) of pyridine is added dropwise to the mixture.[18]
-
After the addition is complete, the mixture is heated for one hour on a water bath.[18]
-
The propargyl bromide is then distilled off (boiling point 84°C) onto dry potassium carbonate.[18]
-
After a period of time, it is redistilled to yield the final product.[18]
A patented alternative involves the reaction of propargyl alcohol and phosphorus tribromide in toluene (B28343), followed by warming and washing with water.[19]
N-Propargylation of Substituted Isatins
This protocol describes a common application of propargyl bromide in the synthesis of heterocyclic compounds.[7]
Materials:
-
Substituted isatin (B1672199) (1.0 eq)
-
Propargyl bromide (1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
A mixture of the substituted isatin, anhydrous K₂CO₃, and DMF is placed in a microwave reactor vessel.[7]
-
Propargyl bromide is added to the mixture.[7]
-
The vessel is sealed and subjected to microwave irradiation at a specified temperature (e.g., 80°C) for a short duration (e.g., 5-10 minutes).[7]
-
After cooling, the reaction mixture is poured into ice water.[7]
-
The resulting precipitate is collected by filtration, washed with water, and dried.[7]
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[7]
Mandatory Visualizations
Diagrams illustrating key processes involving propargyl bromide.
Caption: A logical workflow for the safe handling of propargyl bromide.
Caption: A simplified schematic of a Barbier-type reaction.
Caption: A workflow for ADC synthesis using a propargyl-containing linker.
Safety and Handling
Propargyl bromide is a hazardous substance that requires careful handling.
-
Toxicity and Irritation: It is a toxic and corrosive liquid that is harmful by inhalation and in contact with skin.[3][5][20] It is a strong lachrymator and can cause severe irritation to the eyes, skin, and respiratory system.[1][5][20]
-
Flammability and Explosivity: Propargyl bromide is highly flammable, with a flash point of 18°C.[1][4] It is also a shock-sensitive explosive that can detonate when heated to 220°C, upon impact, or when heated under confinement.[1][3] Mixtures with trichloronitromethane are also shock- and heat-sensitive explosives.[3] The addition of 20-30 wt% of toluene can make it insensitive in laboratory tests.[1]
-
Incompatibilities: It may explode on contact with copper, high-copper alloys, mercury, or silver.[3] It is also incompatible with strong oxidizing agents and alkalis.[4]
-
Handling Precautions: Always handle propargyl bromide in a well-ventilated area, preferably in a fume hood.[21][22] Wear appropriate personal protective equipment (PPE), including chemically resistant gloves, safety goggles, and a lab coat.[17][22] Use spark-proof tools and ground all equipment to prevent static discharge.[17][22]
-
Storage: Store in a cool, dry, well-ventilated, and flame-proof area, away from heat and ignition sources.[21][22] Keep containers tightly sealed and protected from physical damage.[21][22] Unstabilized material should be stored as an explosive.[22]
Applications in Research and Drug Development
The unique reactivity of propargyl bromide makes it a valuable tool in various research and development areas.
-
Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various pharmaceuticals, including antifungal drugs.[2][5] Its ability to introduce the propargyl group is a common strategy in the synthesis of complex drug molecules.[2]
-
Bioconjugation and "Click" Chemistry: In the form of heterobifunctional linkers (e.g., Propargyl-PEG-bromide), it is widely used in bioconjugation.[13][17] The propargyl group allows for "clicking" onto azide-modified biomolecules, while the bromide allows for attachment to nucleophilic sites.[13]
-
Antibody-Drug Conjugates (ADCs): Propargyl-containing linkers are critical in the synthesis of ADCs.[6][13] These linkers connect a potent cytotoxic drug to a monoclonal antibody, which targets cancer cells.[6] The PEG component of the linker can improve the solubility and pharmacokinetic properties of the ADC.[6]
-
PROTACs: Propargyl-PEG linkers are also used in the development of Proteolysis-Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[13]
-
Polymer Science: Propargyl bromide can be used as a monomer or functionalizing agent in polymer synthesis.[2][4] For example, it reacts with pyridine to form poly(propargyl pyridinium (B92312) bromide), a conjugated polyelectrolyte.[4]
Conclusion
Propargyl bromide is a fundamentally important reagent in organic chemistry with a diverse range of applications, particularly in the pharmaceutical and materials science sectors. Its dual functionality, possessing both a reactive alkyl halide and a terminal alkyne, allows for its use in a multitude of synthetic transformations, from simple alkylations to complex, multi-step syntheses of targeted therapeutics like ADCs and PROTACs. However, its high reactivity is coupled with significant hazards, including flammability, toxicity, and explosive instability. A thorough understanding of its chemical properties and strict adherence to safety protocols are therefore paramount for its effective and safe utilization in research and development.
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